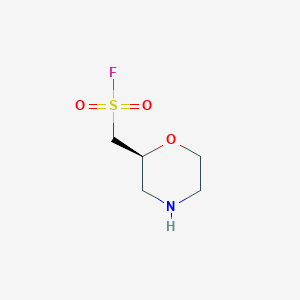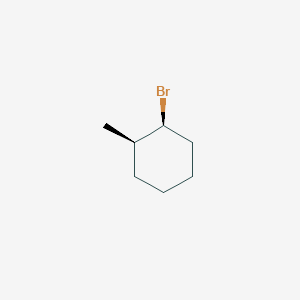
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis: is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, where the bromine and methyl groups are positioned on the same side of the cyclohexane ring, leading to its cis configuration. The compound is a racemic mixture, meaning it contains equal amounts of both enantiomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis can be achieved through several methods. One common approach involves the bromination of 2-methylcyclohexanol. The reaction typically employs hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2-methylcyclohexanol or 2-methylcyclohexylamine.
Elimination: 1-methylcyclohexene.
Oxidation: 2-methylcyclohexanone.
Reduction: 2-methylcyclohexane.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in stereochemical studies.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound’s stereochemistry can influence its binding to enzymes or receptors, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis
- rac-(1R,2S)-2-bromocyclobutan-1-ol, cis
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
Comparison: rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis is unique due to its specific ring size and the presence of both a bromine and a methyl group in a cis configuration. Compared to similar compounds, it offers distinct reactivity and stereochemical properties, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H13Br |
|---|---|
Molekulargewicht |
177.08 g/mol |
IUPAC-Name |
(1S,2R)-1-bromo-2-methylcyclohexane |
InChI |
InChI=1S/C7H13Br/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
KWQRRNDZNAXRGO-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@@H]1CCCC[C@@H]1Br |
Kanonische SMILES |
CC1CCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


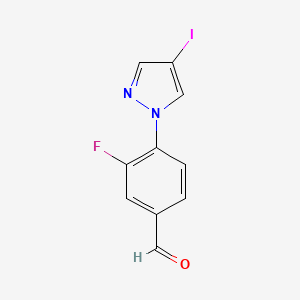

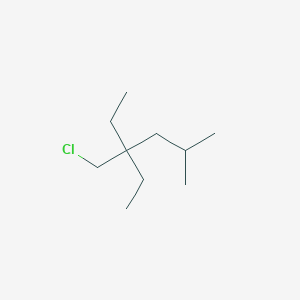
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
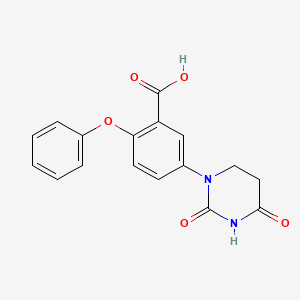

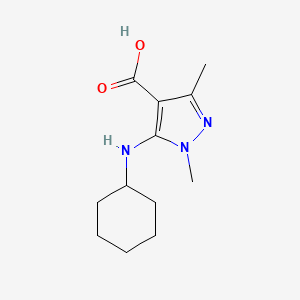
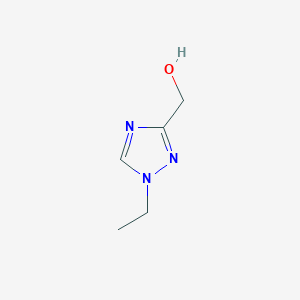
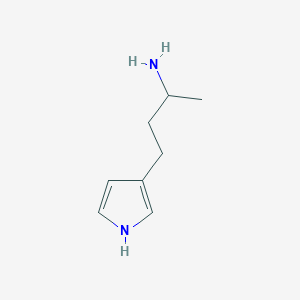
![3-Methyl 2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B13483637.png)
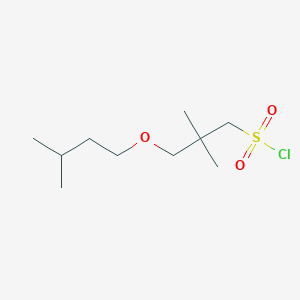
![4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13483646.png)
